6-Methoxy-3-nitropyridine-2-carboxamide
Overview
Description
6-Methoxy-3-nitropyridine-2-carboxamide is a chemical compound belonging to the pyridine family It is characterized by the presence of a methoxy group at the 6th position, a nitro group at the 3rd position, and a carboxamide group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-3-nitropyridine-2-carboxamide can be synthesized through several synthetic routes. One common method involves the nitration of 6-methoxy-2-pyridinecarboxamide using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 3rd position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-nitropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Methoxy-3-nitropyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methoxy-3-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-3-nitropyridine
- 6-Methoxy-3-nitropyridine-2-acetonitrile
- 3-Methyl-4-nitropyridine N-oxide
Uniqueness
6-Methoxy-3-nitropyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-3-nitropyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-5-3-2-4(10(12)13)6(9-5)7(8)11/h2-3H,1H3,(H2,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYAWQGWEGTSQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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